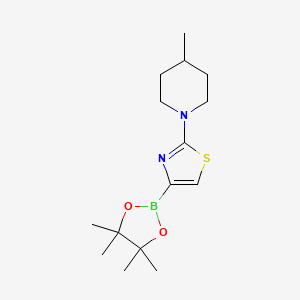

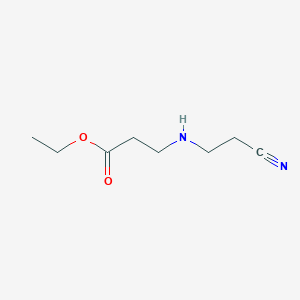

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pinacol boronic esters, such as “2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of pinacol boronic esters involves various borylation approaches that have been developed over the years . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . They are also used in the Suzuki–Miyaura coupling reaction .Wissenschaftliche Forschungsanwendungen

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules. The stability and reactivity of this boronic ester make it suitable for cross-coupling with various organic halides under mild conditions.

Medicinal Chemistry: JAK2 Inhibitors

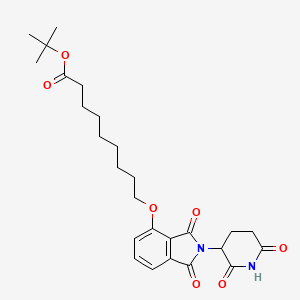

In medicinal chemistry, this boronic ester is used to synthesize amino-pyrido-indol-carboxamides, which are potential inhibitors of the Janus kinase 2 (JAK2) . JAK2 inhibitors are crucial for the treatment of myeloproliferative disorders, making this application significant for therapeutic advancements.

Material Science: Photoredox Catalysis

The compound finds application in material science through its role in photoredox catalysis for protodeboronation of pinacol boronic esters . This process is essential for modifying material surfaces and creating functional coatings with specific properties.

Agricultural Chemistry: Crop Protection Agents

In agriculture, boronic esters are utilized in the synthesis of crop protection agents via Suzuki-Miyaura coupling . These agents help in protecting crops from pests and diseases, thereby enhancing yield and quality.

Environmental Science: Green Chemistry

The use of this boronic ester aligns with the principles of green chemistry, as it is involved in reactions that are environmentally benign and produce minimal waste . Its role in catalytic processes contributes to the development of sustainable chemical practices.

Biochemistry: Enzyme Inhibition

Lastly, in the field of biochemistry, this boronic ester is used in the preparation of inhibitors for significant therapeutic enzymes and kinases . These inhibitors are vital for studying enzyme functions and for the development of drugs targeting specific biochemical pathways.

Wirkmechanismus

The Suzuki–Miyaura coupling reaction, which uses pinacol boronic esters, involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

While specific safety and hazard information for “2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester” was not found, it’s important to note that safety precautions should always be taken when handling chemical substances. For example, phenylboronic acid pinacol ester, a similar compound, has been classified as having acute toxicity when ingested, and can cause skin and eye irritation .

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2S/c1-11-6-8-18(9-7-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRWENMIHPXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2590295.png)

![2-((11H-benzo[e]pyrido[3,2-b][1,4]diazepin-6-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2590297.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2590299.png)

![N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2590306.png)

![{2-[(Anilinocarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2590308.png)